

Sophoraisoflavone A chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on **Sophoraisoflavone A**: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraisoflavone A is a prenylated isoflavone isolated from plant species of the Sophora genus, notably Sophora flavescens. Isoflavones, a class of phytoestrogens, are of significant interest to the scientific community due to their diverse biological activities, including potential anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Sophoraisoflavone A**, based on available scientific literature. It includes a summary of its physicochemical properties, a generalized experimental protocol for its isolation and structural elucidation, and visualizations to aid in understanding its structure and the workflow for its characterization. It is important to note that while the fundamental properties of **Sophoraisoflavone A** are documented, detailed experimental data such as specific NMR assignments and dedicated stereochemical analyses are not widely available in the current body of scientific literature. This guide, therefore, also highlights the areas where further research is required to fully characterize this molecule.

Chemical Structure



The putative chemical structure of **Sophoraisoflavone A** is characterized by a core isoflavone skeleton, which consists of a chromone ring (A and C rings) with a phenyl group (B ring) attached at the C3 position. A distinctive feature of **Sophoraisoflavone A** is the presence of a 2,2-dimethylpyran ring fused to the A ring of the chromone core. The molecule also possesses multiple hydroxyl groups, which contribute to its antioxidant activity and its potential for forming hydrogen bonds with biological targets.

The systematic IUPAC name for the proposed structure is 5,7-dihydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-8H-pyrano[2,3-h]chromen-4-one.

Sophoraisoflavone A

sophoraisoflavone A

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Caption: Putative Chemical Structure of **Sophoraisoflavone A**.

Stereochemistry

Based on the putative structure of **Sophoraisoflavone A**, the molecule is achiral. It does not contain any stereocenters. The carbon atom at the C8 position of the pyran ring is a quaternary carbon bonded to two identical methyl groups, and therefore, it is not a chiral center. There are no other atoms in the structure with four different substituents.

Consequently, **Sophoraisoflavone A** does not have enantiomers or diastereomers. The absence of chirality implies that the molecule will not exhibit optical activity (i.e., it will not rotate the plane of polarized light). For this reason, techniques such as circular dichroism spectroscopy, which are used to study chiral molecules, are not applicable for the stereochemical analysis of **Sophoraisoflavone A** in its proposed structural form.

It is important to emphasize that this assessment is based on the currently accepted, albeit not extensively verified, structure. Should future studies reveal a different structural arrangement or



the existence of stable atropisomers due to restricted rotation, this conclusion would need to be re-evaluated.

Quantitative Data

The available physicochemical data for **Sophoraisoflavone A** is summarized in the table below. It is noteworthy that detailed, experimentally-derived spectroscopic data, such as ¹H and ¹³C NMR chemical shifts, are not readily available in the published literature.

Property	Value	
Molecular Formula	C20H16O6	
Molecular Weight	352.34 g/mol	
CAS Number	117204-81-6	
Appearance	Not reported	
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Expected to be soluble in methanol, ethanol, DMSO, and other polar organic solvents.	
¹ H NMR Data	Not available in the searched literature.	
¹³ C NMR Data	Not available in the searched literature.	
Mass Spectrometry	[M+H] ⁺ at m/z 353.10 has been reported in LC-MS analyses of Sophora flavescens extracts.	
UV-Vis Absorption	Not reported	

Experimental Protocols

While a specific, detailed protocol for the isolation and characterization of **Sophoraisoflavone A** is not available, a general methodology can be compiled based on established procedures for isolating isoflavones from Sophora species.[1][2][3]



General Isolation and Purification Protocol

This protocol describes a typical workflow for the extraction and chromatographic separation of isoflavones from the dried roots of Sophora flavescens.

- Preparation of Plant Material:
 - The dried roots of Sophora flavescens are ground into a fine powder to increase the surface area for extraction.

Extraction:

- The powdered plant material is extracted with methanol or ethanol (e.g., 1 kg of powder in 10 L of solvent) at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.
- Alternatively, ultrasound-assisted extraction can be employed to enhance efficiency.
- The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning:

 The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Isoflavones are typically enriched in the ethyl acetate and n-butanol fractions.

· Chromatographic Purification:

- The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel.
- A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol, is used to separate the compounds.
- Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.



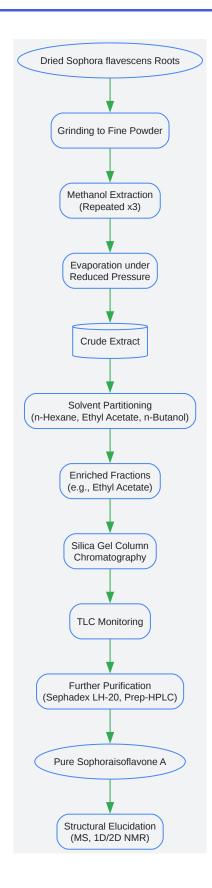
 Further purification of the combined fractions is achieved through repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) with a C18 column to yield pure Sophoraisoflavone A.

Structural Elucidation Protocol

The structure of the purified **Sophoraisoflavone A** can be elucidated using a combination of spectroscopic techniques.[4][5][6]

- Mass Spectrometry (MS):
 - High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
 - ¹H NMR: Provides information on the number and types of protons, their chemical environments, and their coupling patterns.
 - ¹³C NMR and DEPT: Reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the molecular skeleton.





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Caption: General workflow for isolation and elucidation of **Sophoraisoflavone A**.



Conclusion and Future Directions

Sophoraisoflavone A is a prenylated isoflavone with a putative chemical structure that is of interest for its potential biological activities. The proposed structure suggests that the molecule is achiral. However, a significant gap exists in the scientific literature regarding the comprehensive experimental characterization of this compound.

For future research, it is imperative to:

- Isolate a sufficient quantity of Sophoraisoflavone A to perform a full suite of spectroscopic analyses.
- Publish the complete and unambiguously assigned ¹H and ¹³C NMR data.
- Confirm the proposed structure, for instance, through X-ray crystallography, if suitable crystals can be obtained.

Such data would provide a solid foundation for further investigations into the pharmacological properties and mechanism of action of **Sophoraisoflavone A**, thereby facilitating its potential development as a therapeutic agent.

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- To cite this document: BenchChem. [Sophoraisoflavone A chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037512#sophoraisoflavone-a-chemical-structure-and-stereochemistry]

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